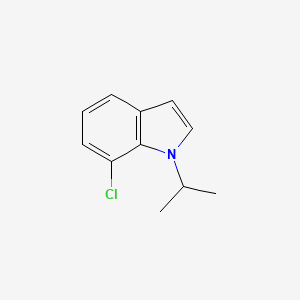

7-Chloro-1-isopropyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-propan-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-8(2)13-7-6-9-4-3-5-10(12)11(9)13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWCAWHFAXTECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 1 Isopropyl 1h Indole and Advanced Derivatives

Established Synthetic Pathways to 7-Chloro-1-isopropyl-1H-indole

The construction of this compound can be approached through several reliable methods, primarily involving the formation of the N1-isopropyl bond on a pre-existing 7-chloroindole (B1661978) scaffold or by building the indole (B1671886) ring with the substituents already incorporated.

The most direct route to this compound is the N-alkylation of 7-chloroindole. This classic transformation involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an isopropyl electrophile. The choice of base and solvent is critical to ensure high yields and prevent side reactions, such as C-alkylation.

Commonly, a strong base like sodium hydride (NaH) is used in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to quantitatively deprotonate the indole N-H. The resulting indolide anion is then treated with an isopropyl halide, typically 2-bromopropane (B125204) or 2-iodopropane, to furnish the desired N-alkylated product. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures. niscair.res.in

General protocols for the N-alkylation of chloroindoles have been well-documented. For instance, syntheses of related cannabinoid analogues have utilized N-alkylation of various chloroindoles with different alkyl halides as a key step. mdpi.com While these examples use different alkylating agents, the underlying principle remains directly applicable to the synthesis of this compound.

Table 1: Representative Conditions for N-Alkylation of Indole Precursors

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| 7-Chloroindole | 2-Iodopropane | NaH | DMF | Room Temp. | This compound | General Method |

| 5-Chloroindole | (Bromomethyl)cyclohexane | K₂CO₃ | DMF | Not specified | N-alkylated product | mdpi.com |

Beyond direct N-alkylation, regioselective functionalization provides powerful, albeit often more complex, routes. These methods can involve the functionalization of the indole core at specific positions through the use of directing groups. nih.gov

One prominent strategy is the transition-metal-catalyzed C-H activation, where a directing group installed on the indole nitrogen guides a metal catalyst to a specific C-H bond. For instance, an N-pivaloyl group has been shown to direct rhodium catalysts to the C7 position for regioselective alkenylation. nih.gov Similarly, an N-P(O)tBu₂ group can direct palladium catalysts to achieve C7 arylation. nih.gov After the C7-functionalization (in this case, chlorination), the directing group can be removed and the N1-position can be subsequently alkylated.

A boron-mediated C-H borylation strategy using simple BBr₃ allows for the installation of a boron moiety at the C7 position of N-pivaloyl indole, which can then be converted to a C-Cl bond through subsequent reactions. nih.gov

An alternative approach involves constructing the indole ring from a precursor that already contains the required substituents. For example, a substituted N-isopropylaniline could undergo cyclization to form the indole nucleus, a strategy employed in the synthesis of related 1-isopropyl-indole derivatives. scirp.org

Table 2: Directing Group Strategies for Regioselective C7-Functionalization of Indole

| Directing Group | Catalyst/Reagent | Reaction Type | Target Position | Reference |

|---|---|---|---|---|

| N-Pivaloyl | [RhCp*Cl₂]₂ | Alkenylation | C7 | nih.gov |

| N-P(O)tBu₂ | Pd(OAc)₂ | Arylation | C7 | nih.gov |

Innovative Synthetic Strategies for Indole Derivatives and Analogs of this compound

The development of novel synthetic methods has enabled the creation of diverse and complex indole derivatives, providing access to new chemical space for drug discovery and materials science.

Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate by slightly altering reaction conditions. This approach is highly efficient for exploring structure-activity relationships.

A notable example is the regiodivergent alkylation of 2,3-disubstituted indoles with p-quinone methides, where the reaction outcome is controlled by the choice of solvent. nih.gov In one solvent, the reaction may favor N1-alkylation, while another solvent promotes C6-alkylation, providing a switchable method to access different isomers. nih.gov Similarly, palladium-catalyzed reactions of 2-alkenylanilines with aldehydes can be tuned to produce either indoles or quinolines by modifying ligands and solvent parameters. acs.org

Switchable divergent synthesis can also be applied to create different molecular scaffolds. For instance, the reaction of 2,3-disubstituted indoles with naphthoquinone monoimines, catalyzed by a chiral phosphoric acid, can yield either chiral indolenines or fused indolines depending on the post-reaction workup conditions. rsc.orgnih.gov This highlights how a single catalytic event can lead to distinct product classes.

The synthesis of enantiomerically pure indole derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Organocatalysis and transition-metal catalysis have emerged as powerful tools for achieving high levels of stereocontrol.

Chiral phosphoric acids (CPAs) have been successfully used to catalyze the asymmetric dearomatization of indoles, producing chiral indolenines and fused indolines in high yields and with excellent enantioselectivities. rsc.orgnih.gov Another strategy involves the enantioselective N-alkylation of indoles with aldimines, catalyzed by a dinuclear zinc-ProPhenol complex, which affords chiral N-alkylated products with high enantiomeric ratios. nih.gov

Palladium-catalyzed asymmetric dearomatization of indoles has also been developed to construct C2 or C3 quaternary stereocenters. chemrxiv.org Furthermore, iridium-catalyzed enantioselective allylic alkylation has been shown to be effective for a range of substituted indoles, including those with substituents at the C5 and C6 positions, yielding N-alkylated products with excellent enantioselectivities (up to 99% ee). mdpi.com

Table 3: Examples of Stereocontrolled Synthesis of Indole Derivatives

| Reaction Type | Catalyst System | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Dearomatization | Chiral Phosphoric Acid (CPA) | Chiral Indolenines/Indolines | up to 94% | nih.gov |

| Enantioselective N-Alkylation | Dinuclear Zinc-ProPhenol | N-Alkyl Aminals | up to 99.5:0.5 e.r. | nih.gov |

| Pd-catalyzed N-functionalization | [Pd(C₃H₅)Cl]₂ / Chiral Ligand | N-Alkylated Indoles | 75-97% | mdpi.com |

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, such as a drug candidate or natural product, at the final stages of a synthetic sequence. This strategy is highly valuable as it circumvents the need for de novo synthesis for each new analogue. thieme-connect.com

Various innovative LSF methods for the indole nucleus have been developed. Visible-light-induced photoredox catalysis enables the C-H amidation of N-unprotected indoles at the C2-position, providing a tool for peptide-drug conjugation. nih.gov Another powerful technique is the Catellani reaction, which can be used for site-selective amination. For example, a C3-aldehyde group on the indole can assist in directing a palladium catalyst to aminate the C5-position. thieme-connect.com

Rhodium(III) catalysis has also been employed for the late-stage modification of indoles, enabling complex transformations such as the benzannulation across the C4 and C5 positions of an indole derivative. nih.gov These advanced methods provide powerful toolkits for rapidly diversifying complex indole-containing scaffolds. nih.gov

Mechanistic Investigations of Reactions Employed in this compound Synthesis and Derivatization

The synthesis and subsequent functionalization of this compound rely on a variety of powerful chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes. This section delves into the mechanistic details of key reaction classes used to build and modify this specific indole scaffold.

Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

To overcome the high activation barrier of traditional S\NAr reactions on unactivated aryl halides like 7-chloroindoles, modern organic synthesis heavily relies on transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions with high functional group tolerance. nobelprize.org

Key palladium-catalyzed reactions applicable to the derivatization of this compound include:

Suzuki Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. The general catalytic cycle involves the oxidative addition of the aryl halide (7-chloroindole derivative) to a Pd(0) complex, followed by transmetalation with the boron reagent (activated by a base), and concluding with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds. It couples an amine with an aryl halide. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. nih.gov The choice of a suitable phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich biaryl phosphines often being the most effective. acs.org This method has been successfully applied to unprotected haloindoles, including chloroindoles, to synthesize N-arylindoles and other amino derivatives. acs.orgrsc.org

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing access to alkynylated indoles. atlanchimpharma.com

These catalytic systems offer a versatile platform for modifying the 7-chloroindole scaffold. For example, palladium catalysis can be used for the direct C-H arylation at the C-7 position of indolines (which can be oxidized to indoles), showcasing the diverse strategies available for functionalization. researchgate.net Iron-catalyzed C-N coupling reactions have also emerged as a cost-effective alternative for the amination of haloindoles. researchgate.net

| Reaction Type | Haloindole Substrate | Coupling Partner | Catalyst/Ligand | Base | Result | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 5-Bromoindole | Aniline (B41778) | Pd₂(dba)₃ / Ligand 4 | LiHMDS | Successful C-N bond formation | acs.org |

| Buchwald-Hartwig Amination | 6-Chloroindole | Piperidine | Pd₂(dba)₃ / Ligand 1 | LiHMDS | Successful C-N bond formation | acs.org |

| Buchwald-Hartwig Amination | 7-Bromotryptophan | p-Toluidine | Pd₂(dba)₃ / RuPhos | NaOtBu | 53% Yield | rsc.org |

| Suzuki Coupling | 5-Bromoindole | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Sequential arylation at C5 and N1 | nih.gov |

| Iron-Catalyzed Amination | 3-Iodocarbazole** | Di-p-tolylamine | FeCl₂·4H₂O | EtMgBr | 88% Yield | researchgate.net |

Rearrangement Reactions and Their Application in Indole Synthesis

Rearrangement reactions are central to many classical and modern methods for constructing the indole nucleus itself. The synthesis of a 7-chloro-substituted indole typically begins with a correspondingly substituted precursor, such as a 2-chloroaniline (B154045) derivative.

Fischer Indole Synthesis: This is arguably the most famous and widely used indole synthesis. Discovered in 1883, it involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com The mechanism proceeds through several key steps:

Formation of a phenylhydrazone.

Tautomerization to an ene-hydrazine.

A decisive, irreversible synarchive.comsynarchive.com-sigmatropic rearrangement of the protonated ene-hydrazine. byjus.comtestbook.com This electrocyclic reaction breaks the weak N-N bond and forms a new C-C bond.

The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to form the final aromatic indole ring. wikipedia.org

When using an unsymmetrical ketone, the regioselectivity of the cyclization can be influenced by the nature of the acid catalyst and the substituents on the phenylhydrazine. nih.gov To synthesize a 7-chloroindole, one would typically start with a (2-chlorophenyl)hydrazine.

Gassman Indole Synthesis: This one-pot synthesis provides a versatile route to substituted indoles and is particularly useful for those that may be difficult to access via the Fischer method. wikipedia.orgexpertsmind.com The key step in the Gassman synthesis is a synarchive.comresearchgate.net-sigmatropic rearrangement (also known as a Sommelet-Hauser rearrangement). researchgate.netchemistry-reaction.com The general mechanism is as follows:

An N-chloroaniline is generated in situ from the parent aniline using an oxidant like t-butyl hypochlorite. wikipedia.org

This reacts with a keto-thioether to form a sulfonium (B1226848) salt.

A base is added to deprotonate the carbon alpha to the sulfonium center, forming a sulfur ylide. wikipedia.org

This ylide undergoes a rapid synarchive.comresearchgate.net-sigmatropic rearrangement to form a C-2 substituted aniline derivative. researchgate.net

This intermediate then undergoes intramolecular condensation (cyclization and dehydration) to yield a 3-thioalkyl-indole. wikipedia.org The thioether group can subsequently be removed, for instance with Raney Nickel.

The Gassman synthesis has been successfully used to prepare chloro-substituted indoles. For example, 2,4-dimethyl-7-chloroindole was synthesized from 2-chloro-5-methylaniline (B1583412) in a standard Gassman sequence. researchgate.net

| Synthesis Name | Key Mechanistic Step | Description | Relevance to 7-Chloroindoles |

|---|---|---|---|

| Fischer Indole Synthesis | synarchive.comsynarchive.com-Sigmatropic Rearrangement | Acid-catalyzed reaction of a phenylhydrazine and a carbonyl compound, proceeding via a phenylhydrazone and an ene-hydrazine intermediate. wikipedia.org | A primary route, starting from (2-chlorophenyl)hydrazine, to generate the 7-chloroindole core. |

| Gassman Indole Synthesis | synarchive.comresearchgate.net-Sigmatropic Rearrangement | A one-pot reaction of an aniline and a keto-thioether, proceeding via an N-chloroaniline and a sulfur ylide intermediate. wikipedia.org | A versatile alternative, starting from a 2-chloroaniline, to construct the 7-chloroindole core. researchgate.net |

Structure Activity Relationship Sar Studies of 7 Chloro 1 Isopropyl 1h Indole Based Scaffolds

Elucidation of Substituent Effects on Biological Activity: Focus on Halogenation and N-Substitution

The strategic placement of substituents on the indole (B1671886) core is a cornerstone of medicinal chemistry, and the 7-Chloro-1-isopropyl-1H-indole scaffold is no exception. Research has consistently demonstrated that the presence and nature of substituents at the N1 and C7 positions are pivotal in modulating biological activity.

The N-substitution with an isopropyl group is another critical determinant of pharmacological activity. The size and lipophilicity of the N1-substituent can profoundly impact how the molecule fits into the binding pocket of a receptor. The isopropyl group, in particular, has been found to be optimal in certain contexts, providing a balance of steric bulk and lipophilicity that can enhance receptor engagement. Studies on synthetic cannabinoid receptor agonists have highlighted that N-alkylation, including with isopropyl groups, is a common strategy to increase the affinity for CB1 and CB2 receptors.

Systematic Variation of the Isopropyl Moiety at N1 and its Impact on Pharmacological Profiles

Systematic modifications of the N1-isopropyl group in 7-chloro-1H-indole derivatives have been instrumental in mapping the steric and electronic requirements of their biological targets. By replacing the isopropyl moiety with other alkyl or functionalized groups, researchers can probe the dimensions of the binding pocket and identify key interactions that govern activity.

For example, replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger (e.g., cyclohexyl, benzyl) substituents can lead to a range of pharmacological outcomes. These variations can affect not only the potency of the compound but also its selectivity for different receptor subtypes. A study on indole-2-carboxamide derivatives as potential inhibitors of the hepatitis C virus (HCV) NS5B polymerase found that variations at the N1 position, including the use of an isopropyl group, were crucial for optimizing antiviral activity. The specific nature of the N1-substituent was found to influence the compound's ability to bind to an allosteric site on the enzyme.

The table below illustrates hypothetical variations of the N1-substituent and their potential impact on a generic receptor's binding affinity, based on common SAR principles.

| N1-Substituent | Relative Binding Affinity | Rationale |

| Methyl | Moderate | Smaller size may lead to a less optimal fit in the binding pocket compared to isopropyl. |

| Ethyl | High | Increased lipophilicity and size may improve binding, but potentially less than isopropyl. |

| Isopropyl | Very High | Often found to be the optimal size and shape for fitting into a specific hydrophobic pocket. |

| Cyclohexyl | Moderate to High | Larger and more rigid, which could be beneficial or detrimental depending on the pocket's shape. |

| Benzyl | Variable | Introduces aromaticity, which can lead to new pi-stacking interactions but may also introduce steric clashes. |

Structure-Activity Landscape Analysis of Indole-3-glyoxylamide (B122210) Derivatives Incorporating this compound Moieties

The indole-3-glyoxylamide scaffold is a versatile template for the development of various biologically active molecules. When combined with the this compound moiety, it has given rise to potent inhibitors of several enzymes, including the previously mentioned HCV NS5B polymerase.

A detailed SAR analysis of these derivatives reveals several key trends. The amide portion of the glyoxylamide side chain offers a crucial point for diversification. Modifications to the amine substituent can significantly impact potency and pharmacokinetic properties. For instance, the introduction of bulky and lipophilic groups on the amide nitrogen has been shown to enhance antiviral activity.

Furthermore, the electronic nature of the indole ring, modulated by the 7-chloro substituent, and the steric bulk of the N1-isopropyl group, work in concert with the 3-glyoxylamide side chain to create a specific pharmacophore. This pharmacophore is responsible for the precise interactions with the target protein. The interplay between these different parts of the molecule is critical for achieving high potency and a desirable pharmacological profile.

Application of Fragment-Based Drug Design Principles to 7-Chloro-1H-indole Templates

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent, drug-like molecules.

The 7-chloro-1H-indole core serves as an excellent starting point for FBDD. Its relatively simple structure and favorable physicochemical properties make it an attractive scaffold. By using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify how 7-chloro-1H-indole or its simple derivatives bind to a target protein.

Once a binding mode is established, the fragment can be elaborated. For example, the addition of an isopropyl group at the N1 position might be a first step to improve affinity, guided by the structural information of the binding site. Subsequent modifications, such as the introduction of a side chain at the C3 position, can then be made to further optimize the compound's interactions with the target. This iterative process allows for the rational design of potent and selective inhibitors.

Computational Approaches to Predictive SAR Modeling of this compound Analogs

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of SAR and the rational design of new compounds. For analogs of this compound, a variety of computational techniques can be applied.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, helping to prioritize which molecules to synthesize and test.

Molecular docking simulations can be used to predict the binding mode of this compound analogs within the active site of a target protein. These simulations provide valuable insights into the key interactions that govern binding and can guide the design of new derivatives with improved affinity. For example, docking studies can reveal whether a larger or smaller substituent at a particular position would be beneficial.

Molecular dynamics (MD) simulations can provide a more dynamic picture of how these compounds interact with their targets. MD simulations can reveal how the flexibility of both the ligand and the protein affects binding, and can be used to calculate binding free energies, providing a more accurate prediction of potency.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by providing a deeper understanding of the SAR of this compound analogs and enabling the design of more effective therapeutic agents.

Pharmacological Investigations of 7 Chloro 1 Isopropyl 1h Indole Derivatives: in Vitro Efficacy and Molecular Mechanisms

In Vitro Biological Profiling of Novel Indole-Based Compounds

Assessment of Cytotoxic Activity in Disease-Relevant Cell Lines

Derivatives of the indole (B1671886) scaffold have been extensively evaluated for their cytotoxic potential against various cancer cell lines. Research into indole-3-glyoxylamides, for instance, has identified compounds that exhibit general cytotoxic activity. acs.org In one study, a series of these compounds were assessed for their ability to inhibit cell growth using a 72-hour MTT assay, with LC50 values determined for potent analogues. acs.org However, modifications at the indole positions 4 through 7, including chloro-substitution, were generally found to abolish cytotoxic activity in this specific series. acs.org For example, introducing a chloro group at the C7 position of the indole core in these particular indole-3-glyoxylamides was not tolerated. acs.org

In contrast, other classes of indole derivatives show that chloro-substitution can be beneficial for cytotoxic potency. Studies on marine-inspired bis-indole derivatives revealed that incorporating a chloro group on the oxindole (B195798) ring enhanced activity against the MCF-7 breast cancer cell line. nih.gov For instance, compound 7b (a chloro-substituted bis-indole) showed an IC50 of 2.88 µM, which was superior to the unsubstituted analogue and the standard, Staurosporine. nih.gov Similarly, novel chalcone (B49325) derivatives containing indole and naphthalene (B1677914) moieties have demonstrated significant cytotoxic effects. jst.go.jp Compound 7 from this class showed potent activity against HepG2, HCT116, and MCF-7 cancer cell lines with IC50 values of 0.65, 1.13, and 0.82 µM, respectively. jst.go.jp

Arylthioindole (ATI) derivatives also represent a class of potent antiproliferative agents. csic.es The introduction of a 3-(3,4,5-trimethoxyphenyl)thio group to the indole scaffold in compound 10 resulted in a significant improvement in antiproliferative activity against MCF-7 cells, with an IC50 value of 34 nM. csic.es Further modifications, such as adding a chloro group at the 5-position of the indole ring, were also explored in this class of compounds. csic.es

| Compound Class | Specific Compound | Cell Line | IC50/LC50 (µM) | Reference |

|---|---|---|---|---|

| Bis-indole | 7b (chloro-substituted) | MCF-7 | 2.88 | nih.gov |

| Chalcone-Indole | Compound 7 | HepG2 | 0.65 | jst.go.jp |

| Chalcone-Indole | Compound 7 | HCT116 | 1.13 | jst.go.jp |

| Chalcone-Indole | Compound 7 | MCF-7 | 0.82 | jst.go.jp |

| Arylthioindole | Compound 10 | MCF-7 | 0.034 | csic.es |

Evaluation of Antimicrobial and Antiviral Properties

The indole scaffold is a key component in many compounds exhibiting antimicrobial and antiviral activities. researchgate.netnih.govijpsr.com Research has demonstrated that synthetic indole derivatives can be effective against a range of pathogens.

In a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, compounds were synthesized and tested for their antimicrobial properties. mdpi.com This series included 2-(1-Isopropyl-1H-indol-3-yl)-1H-benzo[d]imidazole (3d) , which contains the 1-isopropyl-indole core. mdpi.com Notably, a related derivative, 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) , showed enhanced antistaphylococcal activity, with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against S. aureus and 3.9 µg/mL against methicillin-resistant S. aureus (MRSA). mdpi.com This suggests that halogen substitution, including chlorine, on the benzimidazole (B57391) part of the molecule can be a viable strategy for increasing antimicrobial potency. mdpi.com

The broader class of indole derivatives has been investigated for activity against various viruses, including Herpes Simplex Virus (HSV-1) and Hepatitis C Virus (HCV). researchgate.netnih.gov For example, certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have shown promising activity against HCV genotypes 1b and 2a, with EC50 values in the micromolar range and low cytotoxicity. nih.gov While specific studies on the antiviral properties of 7-Chloro-1-isopropyl-1H-indole were not identified, the general antiviral potential of the indole class suggests this is a worthwhile area for future investigation. nih.gov

Investigation of Anti-inflammatory and Immunomodulatory Effects

Indole derivatives have been identified as having significant anti-inflammatory and immunomodulatory properties. pcbiochemres.comnih.gov These compounds can modulate the immune response by affecting leukocyte migration and the production of inflammatory mediators.

One study investigated hybrid molecules containing indole and imidazolidine (B613845) nuclei. nih.gov The compounds LPSF/NN-52 and LPSF/NN-56 were shown to reduce leukocyte migration in air pouch and carrageenan-induced peritonitis models. nih.gov Furthermore, they significantly inhibited the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov These findings indicate that such indole derivatives possess promising anti-inflammatory activities mediated through the modulation of the immune system. nih.gov

Other research has focused on the role of indole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which has an immunosuppressive function. nih.gov Oxindole derivatives, for example, have been synthesized and evaluated as IDO1 inhibitors, with some compounds showing competitive or uncompetitive inhibition modes. nih.gov The immunomodulatory effects of various heterocyclic compounds can also include the co-stimulation of T-cells and the inhibition of pro-inflammatory cytokines like IL-6 and IL-12. rsc.orgjrespharm.com

Screening for Activity in Neurodegenerative Disease Models

The inhibition of certain protein kinases is a key strategy in the development of therapeutics for neurodegenerative conditions like Alzheimer's disease. mdpi.commdpi.com Indole derivatives have emerged as promising candidates in this area.

A class of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a significant target in neurodegenerative disease research, was developed based on a 7-chloro-9H-pyrimido[4,5-b]indole scaffold. mdpi.com This work led to the synthesis of potent inhibitors, such as compound 24 , which displayed an IC50 value of 130 nM on GSK-3β. mdpi.com The development started from a tofacitinib-derived screen hit, highlighting how existing drug scaffolds can be optimized for new targets. mdpi.com

In another line of research, 7-chloro-1H-indole-3-carbonitrile was used as a fragment template to develop inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), another enzyme implicated in neurodegenerative disorders. mdpi.com This fragment-based drug design approach led to the identification of novel indole-3-carbonitrile derivatives that act as double-digit nanomolar inhibitors of DYRK1A. mdpi.com

Identification and Characterization of Molecular Targets

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Kinases, Tubulin Polymerization)

A primary mechanism through which many cytotoxic indole derivatives exert their effect is the inhibition of tubulin polymerization. acs.orgnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs. jst.go.jp A number of indole-3-glyoxylamides have been identified as tubulin polymerization inhibitors. acs.org A subset of these compounds was shown to interact with tubulin at the colchicine (B1669291) binding site, leading to the disruption of the cellular microtubule network and subsequent cell death. acs.org Similarly, arylthioindoles and chalcone-based indole derivatives have been shown to be potent inhibitors of tubulin polymerization, with activities comparable to colchicine. jst.go.jpcsic.es Molecular modeling studies confirm that these derivatives often bind in the colchicine site on β-tubulin, forming key interactions with residues such as Thr179 and Cys241. csic.es

In the realm of kinase inhibition, indole derivatives have been developed as specific and potent inhibitors. As mentioned previously, derivatives of 7-chloro-9H-pyrimido[4,5-b]indole are effective inhibitors of GSK-3β. mdpi.com Kinetic studies of the lead compound from this series demonstrated an ATP-competitive type of inhibition, confirming that the compounds act by binding within the ATP site of the kinase. mdpi.com Similarly, indeno[1,2-b]indole (B1252910) derivatives have been reported as inhibitors of Casein Kinase II (CK2), with some compounds substituted with an isopropyl group showing high potency (IC50 = 0.11 µM). d-nb.info The development of 7-chloro-1H-indole-3-carbonitrile -based inhibitors against DYRK1A further underscores the versatility of the chloro-indole scaffold in targeting protein kinases relevant to human diseases. mdpi.com

| Compound Class | Target Enzyme | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Chalcone-Indole (Cmpd 7) | Tubulin Polymerization | 3.9 | Inhibition of assembly | jst.go.jp |

| Arylthioindole (Cmpd 10) | Tubulin Polymerization | 2.6 | Inhibition of assembly | csic.es |

| 7-chloro-pyrimido[4,5-b]indole (Cmpd 24) | GSK-3β | 0.13 | ATP-competitive | mdpi.com |

| Indeno[1,2-b]indole (Cmpd 4h) | CK2 | 0.11 | Not specified | d-nb.info |

Receptor Binding and Modulation Studies

Indole derivatives are known to interact with a wide array of receptors, and this interaction is often fundamental to their therapeutic effects. While direct binding data for this compound on a wide range of receptors is not extensively documented in readily available literature, studies on analogous structures highlight their potential as modulators of various receptor systems.

For instance, certain indole derivatives have been investigated for their affinity to cannabinoid, opioid, and other receptors. semanticscholar.org The structural characteristics of the indole nucleus, including the presence of a halogen like chlorine at the 7-position and an isopropyl group at the 1-position, can significantly influence receptor affinity and selectivity. mdpi.com The chloro group, for example, can alter the electronic properties of the molecule and participate in halogen bonding, potentially enhancing binding to specific receptor pockets. sci-hub.se

In the context of cancer research, the estrogen receptor (ER) is a key target for many indole compounds, particularly in hormone-dependent cancers like breast cancer. oaepublish.commdpi.com Compounds such as Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have been shown to modulate ER signaling. oaepublish.commdpi.com While not direct analogues of this compound, their activity underscores the potential for indole derivatives to function as selective estrogen receptor modulators (SERMs). nih.gov

Protein-Ligand Interaction Analysis

Molecular docking studies are crucial for understanding how a ligand, such as an indole derivative, interacts with its protein target at the molecular level. These computational analyses can predict binding modes, identify key amino acid residues involved in the interaction, and guide the design of more potent and selective inhibitors.

Molecular docking studies on various indole derivatives have revealed common interaction patterns. The indole core often forms hydrogen bonds and hydrophobic interactions within the active site of target proteins. For example, in studies of indole derivatives targeting protein kinases, the indole nitrogen frequently acts as a hydrogen bond donor, interacting with backbone residues in the hinge region of the kinase. semanticscholar.org

A study on 7-chloro-9H-pyrimido[4,5-b]indole-based inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) demonstrated that the 7-chloro-indole scaffold forms stable interactions with hinge residues Asp133 and Val135. semanticscholar.org The chloro-substituted aromatic ring points towards a hydrophobic region of the kinase, highlighting the importance of this substitution for binding affinity. semanticscholar.org Similarly, docking studies of indole derivatives with other protein targets, such as DNA gyrase B and acetylcholinesterase, have shown that the indole NH group and its substituents are crucial for inhibitory activity. mdpi.comresearchgate.net

Cellular Pathway Elucidation and Mechanistic Insights

Analysis of Cell Cycle Perturbations Induced by Indole Derivatives

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation. Numerous studies have shown that indole derivatives are effective inducers of cell cycle arrest, often at the G1 or G2/M phases. nih.govmdpi.com

For instance, Indole-3-carbinol (I3C) and its derivatives have been reported to induce a G1 cell cycle arrest in human breast cancer cells. cellmolbiol.org This is often achieved by inhibiting the expression of cyclin-dependent kinases (CDKs), such as CDK6, which are essential for progression through the G1 phase. mdpi.comcellmolbiol.org

Other synthetic indole derivatives have been shown to arrest the cell cycle at the G2/M phase. mdpi.comnih.gov This is frequently associated with the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and prevents cells from completing mitosis. semanticscholar.orgmdpi.com For example, certain indole-chalcone derivatives have been identified as potent tubulin polymerization inhibitors, leading to G2/M arrest and subsequent apoptosis. mdpi.com

mdpi.comcellmolbiol.orgmdpi.comnih.govnih.govd-nb.info| Compound/Derivative | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Indole-3-carbinol (I3C) | MCF-7 (Breast) | G1 arrest | |

| Evodiamine (B1670323) | HeLa (Cervical) | G2/M arrest | |

| Bis-indole derivative 7e | MCF-7 (Breast) | G2/M arrest | |

| Bis-indole derivative 9a | MCF-7 (Breast) | G2/M arrest | |

| 5-Nitroindole (B16589) Derivatives | Cancer cells | Sub-G1/G1 arrest |

Investigation of Apoptotic and Necrotic Signaling Pathways

Inducing programmed cell death, or apoptosis, is a key mechanism by which anticancer drugs eliminate tumor cells. Indole compounds are well-documented inducers of apoptosis through various signaling pathways. scilit.comnih.gov They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key events in apoptosis induction by indole derivatives include the activation of caspases (such as caspase-3, -8, and -9), the regulation of the Bcl-2 family of proteins (increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2), and the generation of reactive oxygen species (ROS). oaepublish.commdpi.com For example, 3,3'-diindolylmethane (DIM) has been shown to induce apoptosis in breast cancer cells by inactivating the Akt and NF-κB signaling pathways, which are critical for cell survival. nih.gov

Some indole derivatives can also induce other forms of cell death, such as necrosis or autophagy. oaepublish.commdpi.com For instance, the natural indole alkaloid evodiamine has been observed to induce necrosis in certain cancer cell lines. mdpi.com The ability of these compounds to activate multiple cell death pathways makes them promising candidates for cancer therapy, as it may help to overcome resistance to drugs that target a single pathway. scilit.com

nih.govmdpi.commdpi.comnih.gov| Compound/Derivative | Cell Line | Key Mechanistic Finding | Reference |

|---|---|---|---|

| 3,3'-Diindolylmethane (DIM) | Breast Cancer Cells | Inactivation of Akt and NF-κB pathways | |

| Indole-3-carbinol (I3C) | Lung Cancer Cells (H1299) | Increases ROS; blocks anti-apoptotic proteins (Bcl-2/Bcl-xL) | |

| Evodiamine | Prostate Cancer Cells | Inhibition of Akt and MAPK/ERK signaling | |

| Flavopereirine | Colorectal Cancer Cells | Activation of p53 and p21 protein expression |

Modulation of Gene Expression and Protein Regulation

The pharmacological effects of indole derivatives are ultimately mediated by their ability to alter gene expression and regulate the function of key proteins involved in cellular signaling. frontiersin.orgnih.gov Transcriptome analyses have revealed that indole compounds can significantly modulate the expression of a wide range of genes. frontiersin.org

For example, in various cancer models, indole derivatives have been shown to down-regulate the expression of oncogenes like c-Myc and up-regulate tumor suppressor genes like p53 and p21. nih.govd-nb.info Pyrrolidine-substituted 5-nitroindole compounds, for instance, were found to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression at both the transcriptional and translational levels. d-nb.info

Furthermore, indole compounds can modulate the activity of critical signaling pathways such as the NF-κB, PI3K/Akt, and MAPK pathways, which are often dysregulated in cancer. mdpi.comnih.govresearchgate.net By inhibiting these pro-survival pathways, indole derivatives can sensitize cancer cells to the effects of conventional chemotherapeutic agents, a phenomenon known as chemosensitization. nih.gov This modulation of gene and protein expression highlights the pleiotropic nature of indole compounds, which can simultaneously target multiple pathways involved in tumorigenesis. scilit.comresearchgate.net

Computational Chemistry and Molecular Modeling of 7 Chloro 1 Isopropyl 1h Indole and Its Analogs

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein. For analogs of 7-Chloro-1-isopropyl-1H-indole, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity.

Research on various indole (B1671886) derivatives has demonstrated the utility of molecular docking. For instance, in the development of antimicrobial drugs, docking studies of 7-(1H-Indol-3-yl)pyrido[2,3-d]pyrimidine derivatives against DNA gyrase B enzymes revealed that the NH group of the indole and a nitrile group were key for inhibition. researchgate.net Similarly, studies on isatin (B1672199) derivatives, which share the core indole nucleus, have used docking to predict binding to COX-1 and COX-2 enzymes, with compounds featuring a 5-chloro substitution showing favorable docking scores against COX-2. nih.gov

In the context of anticancer research, molecular docking of indole-tetrazole coupled amides into the colchicine-binding site of tubulin helped to explain their potent cytotoxic activity. mdpi.com Another study targeting β-secretase (BACE1) for Alzheimer's disease treatment utilized docking to identify indole acylguanidine core structures as potent inhibitors. mdpi.com These examples underscore how docking can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound analogs, docking would be instrumental in predicting interactions, where the chloro and isopropyl groups would be analyzed for their contribution to binding affinity and selectivity.

| Indole Analog Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Indole Acylguanidines | β-secretase (BACE1) | Identified a favorable binding mode for the indole core, guiding the optimization of fragment hits. | mdpi.com |

| Indole-based Thiadiazoles | Acetylcholinesterase (AChE) | Showed key interactions of the chloro-indole moiety within the enzyme's active site. | mdpi.com |

| Isatin (Indole-2,3-dione) Derivatives | COX-2 | Predicted good binding scores for 5-chloro and 7-bromo substituted derivatives, correlating with anti-inflammatory activity. | nih.gov |

| Indolylpyridopyrimidines | DNA Gyrase B | The NH group of the indole ring was identified as crucial for inhibitory activity. | researchgate.net |

Advanced Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and biomolecular complexes over time. By solving Newton's equations of motion, MD simulations can track the movements of atoms, revealing conformational changes, protein flexibility, and the stability of ligand-protein interactions predicted by docking.

For indole derivatives, MD simulations have been essential for validating docking poses and understanding the dynamic nature of the binding. In a study on inhibitors of Mycobacterium tuberculosis DNA gyrase, MD simulations of docked indole derivatives suggested that hydrogen bond interactions with Asp79 were crucial for high-affinity binding. nih.gov Similarly, MD simulations were employed to study the aggregation behavior of indole-based organic dyes, showing that anti-aggregating agents increase conformational flexibility and mobility. researchgate.net

A 200 ns MD simulation was used to analyze the stability of a complex between an N-tosyl-indole hybrid thiosemicarbazone and the enzyme tyrosinase, confirming that the compound retained a stable interaction within the binding pocket. nih.gov In another study, MD simulations were crucial in understanding how a substrate's conformational switch within a P450 enzyme active site governs the reaction's stereoselectivity. acs.org For this compound, MD simulations would be invaluable for assessing the stability of its binding to a target protein, analyzing the influence of the isopropyl group on conformational flexibility, and observing the dynamics of water molecules within the binding site, which can be critical for binding affinity.

| System Studied | Simulation Focus | Key Insight | Reference |

|---|---|---|---|

| Indole derivative G24 in GyrB | Binding stability | Confirmed that hydrogen bonds with key residues like Asp79 are critical for stable, high-affinity binding. | nih.gov |

| N-tosyl-indole thiosemicarbazone in Tyrosinase | Complex stability over 200 ns | The ligand-protein complex remained stable, validating the docking results. | nih.gov |

| Indole-type dyes with chenodeoxycholic acid | Aggregation behavior | The anti-aggregating agent reduces structural arrangement and increases the mobility of dye molecules. | researchgate.net |

| Indole substrate in P450 NascB | Conformational dynamics | Revealed that substrate dynamics and conformational changes are pivotal in controlling the catalytic outcome. | acs.org |

Quantum Chemical Calculations (Density Functional Theory) for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. DFT provides accurate predictions of molecular geometries, energies, and electronic properties such as the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions.

For indole derivatives, DFT is a primary method for these investigations. Studies on 7-Chloro-1H-indole-4-carboxylic acid, an analog of the title compound, show that DFT calculations can reveal the influence of the chlorine substituent on the electron density distribution within the indole ring system. Other research has employed DFT to calculate the HOMO-LUMO energy gaps of novel benzophospholo[3,2-b]indole derivatives, which is crucial for predicting their photophysical properties. beilstein-journals.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule.

DFT calculations have also been used to confirm the molecular structure of newly synthesized chloro-indole derivatives by comparing calculated vibrational spectra (FTIR) with experimental data. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can predict electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data for indole and its azaindole analogs. mdpi.com For this compound, DFT would allow for a precise calculation of its electronic properties, providing insight into how the chloro and isopropyl substituents modulate its reactivity and interaction potential.

| Compound/Analog Class | Property Calculated | Finding/Application | Reference |

|---|---|---|---|

| 7-Chloro-1H-indole-4-carboxylic acid | Electronic structure | Revealed the influence of the chlorine atom on the indole ring's electron density. | |

| Benzophospholo[3,2-b]indole derivatives | HOMO/LUMO energies | Calculated energy levels to understand the electronic nature and fluorescence properties. | beilstein-journals.org |

| (E)-1-(3-chloro-1H-indol-2-yl)-N-(4-methoxyphenyl)methanimine | Vibrational spectra & Optical bandgap | Confirmed experimental FTIR spectra and calculated the optical energy bandgap (4.49 eV). | researchgate.net |

| Salicylaldehyde-based materials | HOMO/LUMO energy gaps | Energy gaps were calculated (4.133–4.186 eV) to explore reactivity and nonlinear optical properties. | acs.org |

Virtual Screening and Library Design for Structure-Based Drug Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is cost-effective and can significantly accelerate the discovery of new lead compounds compared to high-throughput screening. acs.org

The indole scaffold is a common starting point for virtual screening campaigns. In one such study, a known indole derivative inhibitor of M. tuberculosis DNA gyrase was used as a template for a similarity search on a large compound database, leading to the identification of new and potent inhibitors. acs.org In another example, virtual screening of a fragment library led to the discovery of a weak indole-based hit for β-secretase (BACE1), which was then optimized into a potent inhibitor with an indole acylguanidine core. mdpi.com

Structure-based virtual screening has also been used to identify potential inhibitors of the Nipah virus attachment glycoprotein (B1211001) (NiV-G) from a database of indole derivatives. jetir.org This approach combines a large chemical library with the three-dimensional structure of the target protein to dock and score candidate molecules. For a compound like this compound, its structure could serve as a query for similarity-based virtual screening or as a fragment for building new libraries designed to target a specific protein.

| Target | Screening Approach | Library | Outcome | Reference |

|---|---|---|---|---|

| M. tuberculosis DNA Gyrase | Ligand-based similarity search | Specs database | Identified six new inhibitory compounds, including indole and carbazole (B46965) derivatives. | nih.govacs.org |

| β-secretase (BACE1) | Docking-based fragment screening | ZINC fragment library | Discovered an initial weak fragment hit that was optimized to a potent inhibitor. | mdpi.com |

| Nipah Virus Glycoprotein (NiV-G) | Structure-based docking | CHEMBL database | Identified four potential indole derivatives with high predicted binding affinity. | jetir.org |

| Plasmodium falciparum DHFR | Structure-based docking | Synthetic indole library | Identified novel indole-based scaffolds as potential antimalarial agents. | researchgate.net |

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are ligand-based drug design methods used when the 3D structure of the target is unknown or to complement structure-based approaches. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural descriptors.

Numerous studies have successfully applied these methods to indole derivatives. For instance, a pharmacophore model (AAHRR) and a 3D-QSAR model were developed for indole and isatin derivatives as inhibitors of beta-amyloid aggregation. mdpi.comnih.gov The 3D-QSAR model showed good statistical significance, with a training set q² of 0.596 and a test set r²ext of 0.695, helping to identify key physicochemical features correlated with activity. mdpi.comnih.gov

Another study on a large series of 188 indole inhibitors of human non-pancreatic secretory phospholipase A2 used automated docking to align the compounds and generate a robust 3D-QSAR (CoMFA) model. nih.gov Similarly, for a series of 3,5-disubstituted indole derivatives targeting Pim kinase, a pharmacophore hypothesis (AHHRR) was developed and coupled with a 3D-QSAR model (R² = 0.9531, Q² = 0.9424) to guide further design. researchgate.net For this compound and its analogs, developing pharmacophore and QSAR models would be a powerful strategy to understand the structure-activity relationship, predict the activity of new analogs, and guide the optimization of lead compounds.

| Target/Activity | Model Type | Key Pharmacophore Features | QSAR Statistics | Reference |

|---|---|---|---|---|

| Aβ Aggregation Inhibition | Pharmacophore & 3D-QSAR | AAHRR (2 Acceptors, 1 Hydrophobic, 2 Aromatic Rings) | q² = 0.596, r²ext = 0.695 | mdpi.comnih.gov |

| hnps-Phospholipase A2 Inhibition | 3D-QSAR (CoMFA) | N/A (Derived from docking alignment) | Good correlation between predicted and experimental activity. | nih.gov |

| Pim Kinase Inhibition | Pharmacophore & 3D-QSAR | AHHRR (1 Acceptor, 2 Hydrophobic, 2 Rings) | R² = 0.9531, Q² = 0.9424 | researchgate.net |

| Chagas Disease (T. cruzi) | Pharmacophore & 3D-QSAR | Models developed to understand SAR of a large indole library. | Not specified | proceedings.science |

Future Research Directions and Translational Perspectives for 7 Chloro 1 Isopropyl 1h Indole in Chemical Biology

Exploration of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

The synthesis of indole (B1671886) derivatives has a rich history, with classic methods like the Fischer, Bischler, and Leimgruber–Batcho syntheses still being relevant. rsc.orgcreative-proteomics.com However, the demand for structural diversity and improved reaction efficiency has driven the development of modern synthetic protocols. rsc.org For 7-Chloro-1-isopropyl-1H-indole, future research could focus on developing more efficient and versatile synthetic routes.

One promising avenue is the use of one-pot, multi-component reactions, which can rapidly generate complex indole structures from simple, readily available starting materials. rsc.org For instance, a one-pot, three-component protocol based on a Fischer indolisation–N-alkylation sequence has been successfully developed for the synthesis of 1,2,3-trisubstituted indoles. rsc.org Adapting such a strategy for the synthesis of this compound and its analogs could significantly streamline the production of a diverse library of related compounds for biological screening.

Furthermore, the application of microflow synthesis methods presents an opportunity to overcome challenges associated with traditional batch synthesis, such as unwanted dimerization and multimerization of indole intermediates. labmanager.com This technology allows for precise control over reaction times and temperatures, potentially leading to higher yields and purities of the target compound. labmanager.com A research group at Nagoya University has demonstrated the effectiveness of a microflow method for the ultrafast and simple synthesis of indole derivatives, achieving high yields by minimizing side reactions. labmanager.com

Recent advancements in catalysis, including the use of ionic liquids, solid acid catalysts, and nanoparticle-based catalysts, offer environmentally friendly alternatives to conventional methods. openmedicinalchemistryjournal.comresearchgate.net Exploring these green chemistry approaches for the synthesis of this compound could lead to more sustainable and cost-effective production processes.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, rapid generation of diverse analogs. rsc.org |

| Microflow Synthesis | Precise reaction control, minimized side reactions, higher yields and purity. labmanager.com |

| Green Chemistry Methods | Use of reusable catalysts, environmentally benign solvents, and milder reaction conditions. openmedicinalchemistryjournal.comresearchgate.net |

| Modern Named Reactions | Access to a wide range of functionalized indole cores through established and optimized protocols. nih.gov |

Identification of Underexplored Biological Targets and Therapeutic Indications

While the indole nucleus is associated with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, the specific biological targets of this compound remain largely unexplored. rsc.orgresearchgate.netnih.gov Future research should focus on identifying and validating the molecular targets of this compound to elucidate its mechanism of action and potential therapeutic applications.

The presence of a chlorine atom at the 7-position of the indole ring can significantly influence the compound's electronic properties and binding interactions with biological macromolecules. nih.gov This substitution could confer novel pharmacological activities or enhance selectivity for specific targets. For example, chlorinated compounds are found in numerous FDA-approved drugs, highlighting the importance of this functional group in drug design. nih.gov

One area of interest is the potential of this compound and its derivatives to modulate the activity of protein kinases. A novel class of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors based on a 7-chloro-9H-pyrimido[4,5-b]indole scaffold has been reported, suggesting that the 7-chloroindole (B1661978) moiety can be a valuable pharmacophore for kinase inhibitors. mdpi.com Given that GSK-3β is a relevant target for neurodegenerative diseases, this opens up possibilities for developing new therapeutics. mdpi.com

Another potential avenue is the investigation of its activity against microbial pathogens. Bis-indole derivatives have shown inhibitory activity against bacterial transcription initiation, suggesting that indole-based compounds could be developed as novel antibiotics. nih.gov The antimicrobial potential of this compound warrants investigation, particularly in the context of rising antibiotic resistance.

| Potential Therapeutic Area | Rationale for Investigation |

| Neurodegenerative Diseases | The 7-chloroindole scaffold has been incorporated into inhibitors of GSK-3β, a key target in Alzheimer's disease. mdpi.com |

| Infectious Diseases | Indole derivatives have demonstrated antibacterial activity by targeting essential bacterial processes. nih.gov |

| Cancer | The indole nucleus is a common feature in many anticancer agents, and halogenation can enhance activity. rsc.orgnih.govmdpi.com |

| Inflammatory Disorders | Many indole derivatives possess anti-inflammatory properties. researchgate.net |

Application of Artificial Intelligence and Machine Learning in Indole-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govmednexus.org These computational tools can be applied to various stages of the process, from hit identification and lead optimization to predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govmdpi.com

For this compound, AI and ML can be leveraged to accelerate the discovery of new derivatives with enhanced biological activity and improved drug-like properties. Generative models can design novel indole-based compounds with desired characteristics, while predictive models can screen large virtual libraries to identify promising candidates for synthesis and biological testing. acs.org

Machine learning-based QSAR (Quantitative Structure-Activity Relationship) models have been successfully used to identify inhibitors for various targets, including indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. researchgate.net A similar approach could be employed to build predictive models for the biological activity of this compound derivatives against specific targets.

Furthermore, AI can aid in retrosynthetic analysis, helping chemists to devise efficient synthetic routes for novel indole compounds. nih.gov By analyzing vast amounts of chemical reaction data, these tools can propose synthetic pathways that are more likely to be successful, thereby saving time and resources.

| AI/ML Application | Potential Impact on this compound Research |

| Generative Models | Design of novel indole derivatives with optimized properties. acs.org |

| Predictive Modeling (QSAR) | Virtual screening of compound libraries to identify potent and selective analogs. researchgate.net |

| ADMET Prediction | Early assessment of the drug-like properties of new compounds. nih.gov |

| Retrosynthetic Analysis | Design of efficient and reliable synthetic routes. nih.gov |

Development of Advanced Analytical Techniques for Complex Biological Samples

The accurate and sensitive detection of indole and its derivatives in complex biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties. nih.gov While standard techniques like HPLC and mass spectrometry are powerful, there is a need for simpler and more rapid analytical methods. nih.gov

Future research could focus on developing novel analytical techniques specifically tailored for the quantification of this compound and its metabolites in biological samples such as plasma, urine, and tissues. This could involve the development of specific antibodies for use in immunoassays or the design of novel fluorescent probes that selectively react with this compound.

A hydroxylamine-based indole assay (HIA) has been developed for the specific and rapid measurement of unsubstituted indole in complex biological samples. nih.gov While this assay does not detect substituted indoles, the principle could be adapted to develop a specific assay for this compound.

The inherent fluorescence of the indole nucleus can also be exploited for detection purposes. creative-proteomics.com Fluorescence spectroscopy offers a sensitive method for detecting indoles in biological samples and could be a valuable tool for studying the distribution and fate of this compound in biological systems. creative-proteomics.com

| Analytical Technique | Potential Application for this compound |

| Immunoassays | Development of specific antibodies for high-throughput screening and quantification. |

| Fluorescent Probes | Design of probes that selectively bind to and signal the presence of the compound. |

| Modified Spectroscopic Assays | Adaptation of existing colorimetric or fluorometric assays for specific detection. nih.gov |

| Advanced Mass Spectrometry | High-resolution mass spectrometry for metabolite identification and quantification. labmanager.com |

Q & A

Q. What experimental methods are recommended for determining the stability of 7-Chloro-1-isopropyl-1H-indole under varying environmental conditions?

Stability studies should employ accelerated degradation testing under controlled temperature, humidity, and light exposure (e.g., ICH Q1A guidelines). Use high-performance liquid chromatography (HPLC) to monitor degradation products and Fourier-transform infrared spectroscopy (FTIR) to track structural changes. Note that no existing data on decomposition pathways are available for this compound, necessitating baseline characterization .

Q. How should researchers handle and store this compound to minimize occupational hazards?

Use NIOSH-approved P95 respirators for particulate protection and EN 166-compliant eye/face shields. Wear nitrile gloves inspected for integrity and follow proper removal techniques to avoid skin contact. Store in a cool, dry environment with secondary containment to prevent drainage contamination. Waste must be segregated and processed by certified hazardous waste facilities .

Q. What analytical techniques are critical for characterizing the physical and chemical properties of this compound?

Differential scanning calorimetry (DSC) for melting point determination, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and nuclear magnetic resonance (NMR) for structural elucidation. Due to the lack of published data, cross-validate results with computational models (e.g., COSMO-RS for solubility predictions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Apply design of experiments (DoE) to isolate variables such as catalyst loading, temperature, and solvent polarity. Use multivariate regression to identify statistically significant factors. For conflicting data, compare reaction conditions using Arrhenius kinetics and transition-state modeling (e.g., DFT calculations) .

Q. What strategies are effective in optimizing the regioselectivity of electrophilic substitutions on the indole ring of this compound?

Employ directing group strategies (e.g., sulfonamide auxiliaries) or Lewis acid catalysts (e.g., BF₃·Et₂O) to control substitution patterns. Validate outcomes with X-ray crystallography and kinetic isotope effect (KIE) studies to elucidate mechanistic pathways .

Q. How can computational chemistry aid in predicting the toxicological profile of this compound when empirical data are scarce?

Use QSAR models (e.g., TOPKAT or Derek Nexus) to predict acute toxicity and mutagenicity. Cross-reference with fragment-based toxicity databases (e.g., ToxTree) and validate predictions via in vitro assays like Ames tests or zebrafish embryo toxicity screens .

Methodological Challenges

Q. What experimental designs are suitable for studying the reactivity of this compound in heterogeneous catalytic systems?

Implement flow chemistry setups to monitor real-time reaction progress and minimize catalyst deactivation. Use in situ spectroscopic techniques (e.g., Raman or IR) coupled with mass spectrometry for intermediate detection. Compare batch vs. continuous-flow outcomes to optimize turnover numbers .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs across different laboratories?

Document all parameters: solvent batch purity, stirring rate, and atmospheric controls (e.g., inert gas vs. ambient). Share raw spectral data (NMR, HPLC chromatograms) in open-access repositories and use standardized reference materials for calibration .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound?

Apply hierarchical clustering or principal component analysis (PCA) to identify outliers. Use Bayesian meta-analysis to reconcile discrepancies across datasets, weighting studies by sample size and experimental rigor (e.g., blinded vs. unblinded assays) .

Q. How should researchers address gaps in the environmental fate data of this compound?

Conduct photodegradation studies using simulated sunlight (e.g., Xenon arc lamps) and analyze metabolites via LC-QTOF-MS. Model bioaccumulation potential using log Kow values derived from shake-flask experiments or computational tools like EPI Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.